molecular formula C18H13NO4 B5835696 2-[(4-nitrobenzyl)oxy]-1-naphthaldehyde

2-[(4-nitrobenzyl)oxy]-1-naphthaldehyde

Cat. No.: B5835696
M. Wt: 307.3 g/mol
InChI Key: SCYFBOAJMOUKTN-UHFFFAOYSA-N
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Description

2-[(4-Nitrobenzyl)oxy]-1-naphthaldehyde is a specialized aromatic aldehyde ether serving as a versatile synthetic intermediate in advanced organic and medicinal chemistry research. Its molecular structure incorporates two key functional domains: a 1-naphthaldehyde moiety and a 4-nitrobenzyl group connected by an ether linkage. The primary research application of this compound is as a key building block in multi-step organic synthesis . The aldehyde group is highly reactive, enabling its use in various condensation reactions, such as the formation of Schiff bases, or serving as a precursor for more complex heterocyclic systems . The nitrobenzyl ether moiety is of particular interest due to its potential role as a photolabile protecting group for aldehydes and phenols . While the ortho-nitrobenzyl group is more commonly studied for photo-removal, para-nitrobenzyl derivatives also find utility in protecting group strategies that can be cleaved under specific chemical conditions, offering temporal control in synthetic sequences . This compound is also highly valuable in methodology development and materials science . Its extended aromatic system makes it a candidate for constructing organic ligands in coordination chemistry and for exploring the photophysical properties of naphthalene-based chromophores. Researchers utilize it in modified Mannich-type reactions, where electron-rich N-containing naphthol analogues react with aldehydes and amines, to study the fine-tuned reactivity of complex molecular systems and to access novel chemical architectures . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting, referring to the provided Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

2-[(4-nitrophenyl)methoxy]naphthalene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c20-11-17-16-4-2-1-3-14(16)7-10-18(17)23-12-13-5-8-15(9-6-13)19(21)22/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYFBOAJMOUKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Nitro vs. Other Functional Groups

a. 2-((4-Chlorobenzyl)oxy)-1-naphthaldehyde
This compound replaces the nitro group with a chloro substituent. The chloro group is less electron-withdrawing than nitro, which reduces the compound’s electrophilicity and may diminish its utility in reactions requiring strong electron-deficient aromatic systems. For example, nitro groups enhance charge-transfer interactions in fluorescent materials, whereas chloro groups offer milder electronic effects .

b. 2-(Allyloxy)-1-naphthaldehyde (AN) and 2-((4-Vinylbenzyl)oxy)-1-naphthaldehyde (VBN)
AN and VBN feature allyl and 4-vinylbenzyl groups, respectively, instead of 4-nitrobenzyl. These substituents introduce smaller steric hindrance compared to the bulkier nitrobenzyl group. Studies on their aldol condensation products (ANPEO and VBNPEO) revealed that reduced steric bulk enhances fluorescence quantum yields in polar solvents, suggesting that the nitro group in 2-[(4-nitrobenzyl)oxy]-1-naphthaldehyde may reduce emission efficiency due to steric or electronic effects .

Core Structure Differences: Naphthalene vs. Benzene

a. 4-(4-Nitrobenzyl)benzaldehyde (s-4)
This analog replaces the naphthalene core with a benzene ring. The naphthalene system in this compound provides extended conjugation, leading to redshifted absorption and emission spectra compared to benzene-based derivatives. This property is critical in optoelectronic applications .

b. 2-(4-Nitrobenzyl)naphthalene (s-16) Lacking the aldehyde and ether oxygen, this compound cannot participate in aldol reactions or hydrogen bonding.

Functional Group Presence: Aldehyde vs. Heterocycles

2-(4-Nitrobenzyl)-1H-benzimidazole Derivatives These derivatives (e.g., compounds 213–215) lack the aldehyde group but incorporate a benzimidazole ring. They exhibit notable antioxidant and enzyme-inhibitory activities (e.g., xanthine oxidase inhibition, IC50 = 12.30 ± 0.33 μg/ml), highlighting that the aldehyde in this compound offers a distinct synthetic pathway for generating bioactive molecules rather than direct biological activity .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent Core Structure Key Properties/Applications Reference
This compound 4-Nitrobenzyloxy Naphthalene Aldehyde reactivity, fluorescence
2-((4-Chlorobenzyl)oxy)-1-naphthaldehyde 4-Chlorobenzyloxy Naphthalene Reduced electrophilicity
2-(Allyloxy)-1-naphthaldehyde (AN) Allyloxy Naphthalene High fluorescence quantum yield
4-(4-Nitrobenzyl)benzaldehyde (s-4) 4-Nitrobenzyl Benzene Limited conjugation
2-(4-Nitrobenzyl)-1H-benzimidazole 4-Nitrobenzyl Benzimidazole Antioxidant activity

Research Findings and Implications

  • Steric and Electronic Effects : The 4-nitrobenzyl group in this compound introduces significant steric hindrance, which may reduce fluorescence efficiency compared to allyl or vinyl analogs .
  • Synthetic Utility: The aldehyde group enables use in condensations to generate extended π-systems, a feature absent in non-aldehyde analogs like s-16 .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-[(4-nitrobenzyl)oxy]-1-naphthaldehyde, and how can reaction efficiency be improved?

Methodological Answer:
The compound is synthesized via Williamson ether synthesis , involving the reaction of 2-hydroxy-1-naphthaldehyde with 4-nitrobenzyl bromide. Key steps include:

  • Dissolving 2-hydroxy-1-naphthaldehyde in anhydrous DMF with K₂CO₃ as a base to generate the oxyanion intermediate.
  • Adding 4-nitrobenzyl bromide (1.2–1.5 equivalents) under ultrasound irradiation (40°C, 30 min) to accelerate the reaction .
  • Purification via column chromatography (hexane/ethyl acetate).
    Efficiency Improvements:
  • Ultrasound reduces reaction time from hours to minutes by enhancing mass transfer and activating the oxyanion .
  • Use of K₂CO₃ instead of NaOH minimizes side reactions (e.g., hydrolysis of the nitro group) .

Basic: Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm ether bond formation (δ 5.2–5.5 ppm for OCH₂) and aldehyde proton (δ 10.1–10.3 ppm). The nitro group’s deshielding effect shifts aromatic protons downfield .
  • IR Spectroscopy : Key peaks include ν(C=O) at ~1680 cm⁻¹ and ν(NO₂) at ~1520/1350 cm⁻¹ .
  • X-ray Crystallography : Resolves steric effects of the nitrobenzyl group and confirms gauche conformation of the OCH₂ linkage (torsion angle ~68°) .
  • Elemental Analysis : Validates purity (>98%) by matching calculated vs. observed C/H/N ratios .

Basic: How does the nitro group influence the reactivity of this compound in substitution or reduction reactions?

Methodological Answer:

  • Nucleophilic Substitution : The nitro group activates the benzyl position for SNAr reactions. Example:
    • React with NaN₃ in DMF (80°C) to replace the nitro group with azide, forming 2-(azidobenzyloxy)-1-naphthaldehyde .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C, ethanol) reduces the nitro group to amine, yielding 2-[(4-aminobenzyl)oxy]-1-naphthaldehyde. Monitor reaction progress via TLC to avoid over-reduction of the aldehyde .

Advanced: How can density functional theory (DFT) elucidate the electronic structure and regioselectivity of this compound?

Methodological Answer:

  • DFT Workflow :
    • Optimize geometry using B3LYP/6-311+G(d,p) to model steric effects of the nitrobenzyl group .
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity: The nitro group lowers LUMO energy, enhancing electrophilicity at the aldehyde .
    • Simulate NMR shifts (GIAO method) to cross-validate experimental data .
  • Regioselectivity : The nitro group’s electron-withdrawing effect directs nucleophilic attack to the para position of the benzyl ring .

Advanced: What mechanistic insights explain contradictions in reaction yields under varying conditions?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control :
    • High-temperature conditions favor thermodynamic products (e.g., nitro group reduction), while low temperatures favor kinetic intermediates (e.g., partial substitution) .
  • Solvent Effects : Polar aprotic solvents (DMF) stabilize the oxyanion intermediate, improving etherification yields. Protic solvents (MeOH) promote side reactions like aldehyde hydration .

Advanced: Can this compound serve as a precursor for fluorescent probes, and what derivatization strategies are effective?

Methodological Answer:

  • Aldol Condensation : React the aldehyde with acetophenone derivatives (e.g., 4-dimethylaminobenzaldehyde) under basic conditions to form chalcone-based fluorophores. Monitor fluorescence quantum yield (ΦF) changes with substituents .
  • Schiff Base Formation : Condense with hydrazines to create hydrazone-linked probes for metal ion sensing (e.g., Cu²⁺). Characterize using UV-vis and fluorescence quenching studies .

Advanced: How to resolve contradictions in reported synthetic yields for similar naphthaldehyde derivatives?

Methodological Answer:

  • Comparative Analysis :
    • Ultrasound-assisted synthesis (77% yield) vs. conventional heating (50–60% yield) highlights the role of energy input .
    • Side reactions (e.g., nitro group reduction) in hydrogen-rich environments can lower yields; use inert atmospheres (N₂) to mitigate .
  • Quality Control : Employ HPLC-MS to detect impurities (e.g., de-nitrated byproducts) that affect yield calculations .

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